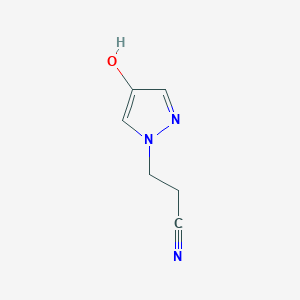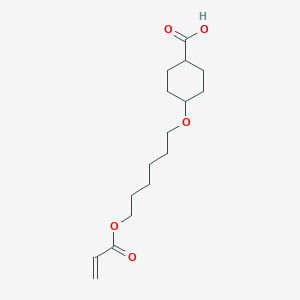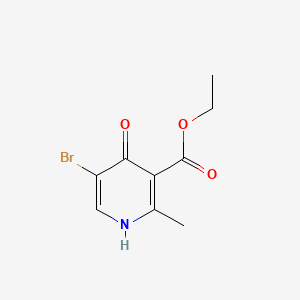
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 4-position, and an ethyl ester group at the 2-position of the pyridine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-hydroxy-2-methylnicotinate typically involves the bromination of 4-hydroxy-2-methylnicotinic acid followed by esterification. One common method includes:
Bromination: The starting material, 4-hydroxy-2-methylnicotinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Esterification: The brominated product is then subjected to esterification using ethanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems may be used to enhance efficiency and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-bromo-4-oxo-2-methylnicotinate.
Reduction: this compound alcohol.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar nicotinic acid derivatives in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of drugs targeting specific enzymes or receptors. Its brominated structure may impart unique pharmacological properties.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable compound for industrial research and development.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels.
Comparación Con Compuestos Similares
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-hydroxy-2-methylnicotinate: Similar structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.
Ethyl 5-fluoro-4-hydroxy-2-methylnicotinate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 5-iodo-4-hydroxy-2-methylnicotinate:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a bromine atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)11-4-6(10)8(7)12/h4H,3H2,1-2H3,(H,11,12) |
Clave InChI |
QCOAENKZSIFMCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=C(C1=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


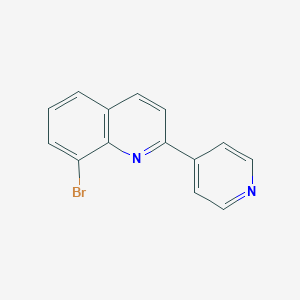
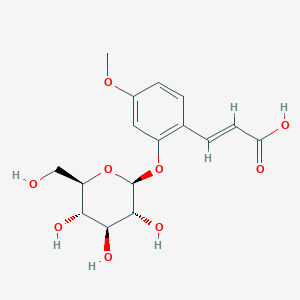
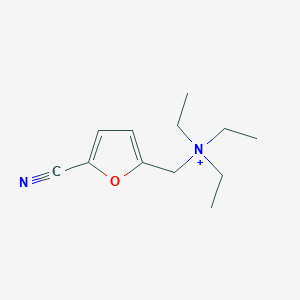
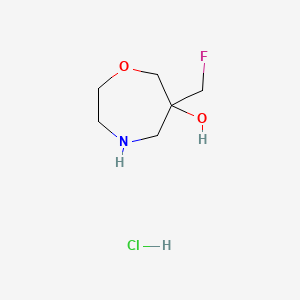
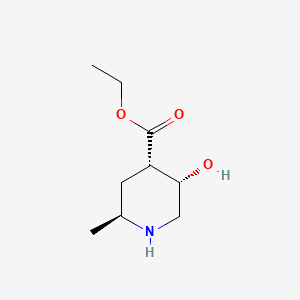
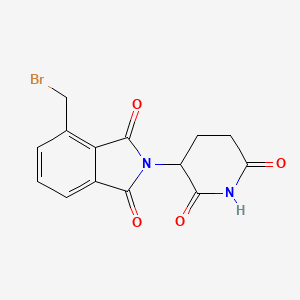
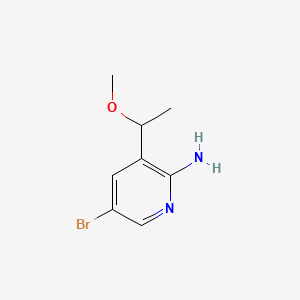
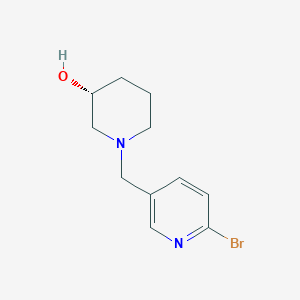
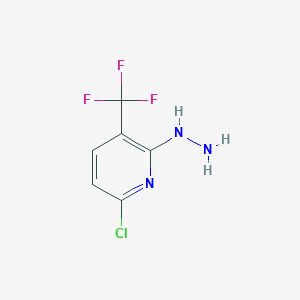
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

